molecular formula C17H21NO B1385303 N-Benzyl-2-(2,6-dimethylphenoxy)-1-ethanamine CAS No. 1040689-17-5

N-Benzyl-2-(2,6-dimethylphenoxy)-1-ethanamine

Cat. No.: B1385303
CAS No.: 1040689-17-5
M. Wt: 255.35 g/mol
InChI Key: ZSLCEAIUVQVPSO-UHFFFAOYSA-N
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Description

“N-Benzyl-2-(2,6-dimethylphenoxy)-1-ethanamine” is a chemical compound with the molecular formula C33H43N3O4S . It has an average mass of 577.777 Da and a monoisotopic mass of 577.297424 Da . It is a monocarboxylic acid amide, a pyrrolidine, and a sulfonamide .


Molecular Structure Analysis

The molecular structure of “this compound” includes two defined stereocentres .


Physical and Chemical Properties Analysis

The average mass of “this compound” is 577.777 Da and its monoisotopic mass is 577.297424 Da .

Scientific Research Applications

  • Analytical Characterization : A study by Zuba and Sekuła (2013) reported on the analytical properties of hallucinogenic substances related to N-Benzyl-2-(2,6-dimethylphenoxy)-1-ethanamine. These substances were identified in blotter papers from the drug market. The research utilized a range of analytical methods, including gas chromatography, liquid chromatography, Fourier transform infrared spectroscopy, and nuclear magnetic resonance to identify the active components of these substances (Zuba & Sekuła, 2013).

  • High-Performance Liquid Chromatography : A case of severe intoxication involving a derivative of this compound was studied by Poklis et al. (2014). The research developed a high-performance liquid chromatography method with tandem mass spectrometry for the detection and quantification of the substance in serum and urine (Poklis et al., 2014).

  • Pharmacology of Psychoactive Substitutes : Eshleman et al. (2018) compared the mechanisms of action of various psychoactive substituted N-benzylphenethylamines, including derivatives of this compound. These compounds were evaluated for their affinity and efficacy at different serotonin and dopamine receptors (Eshleman et al., 2018).

  • Anti-HIV Activity : Novikov et al. (2004) explored the anti-HIV-1 activity of certain derivatives of this compound. The study showed that some of these derivatives exhibited virus-inhibiting properties against human immunodeficiency virus type 1 in vitro (Novikov et al., 2004).

  • Supramolecular Interactions : Reger et al. (2006) reported on the synthesis of new ligands based on bis(pyrazolyl)ethanamine derivatives, including a compound related to this compound. The study focused on the ligand's coordination to copper(I) centers and its organization in supramolecular structures (Reger et al., 2006).

  • Mass Spectrometry Method for Detection : Another study by Poklis et al. (2013) developed a method for detecting 2CC-NBOMe and 25I-NBOMe, two derivatives of this compound, in human serum using high-performance liquid chromatography and mass spectrometry (Poklis et al., 2013).

Properties

IUPAC Name

N-benzyl-2-(2,6-dimethylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14-7-6-8-15(2)17(14)19-12-11-18-13-16-9-4-3-5-10-16/h3-10,18H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLCEAIUVQVPSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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